8-Chloro-5-fluoroquinolin-3-amine
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Overview
Description
8-Chloro-5-fluoroquinolin-3-amine is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly as antimalarial, antibacterial, and antiviral agents . The incorporation of fluorine and chlorine atoms into the quinoline structure enhances its biological activity and provides unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-5-fluoroquinolin-3-amine typically involves the cyclization of appropriate precursors followed by halogenation reactions. One common method includes the cyclization of 2-aminobenzonitrile with appropriate reagents to form the quinoline ring, followed by selective chlorination and fluorination . The reaction conditions often involve the use of strong acids or bases and high temperatures to facilitate the cyclization and halogenation steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization and halogenation processes. The use of continuous-flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound . Additionally, the selection of suitable catalysts and solvents is crucial for achieving high purity and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
8-Chloro-5-fluoroquinolin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides under specific conditions.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic reagents like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Various amine derivatives.
Substitution: Functionalized quinoline derivatives.
Scientific Research Applications
8-Chloro-5-fluoroquinolin-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Chloro-5-fluoroquinolin-3-amine involves its interaction with specific molecular targets. The compound can inhibit bacterial DNA gyrase and topoisomerase IV, leading to the stabilization of the enzyme-DNA complex and subsequent cell death . This mechanism is similar to that of other fluoroquinolones, which are known for their potent antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: A widely used fluoroquinolone antibiotic.
Moxifloxacin: Another fluoroquinolone with broad-spectrum antibacterial activity.
Norfloxacin: A fluoroquinolone used to treat urinary tract infections.
Uniqueness
8-Chloro-5-fluoroquinolin-3-amine is unique due to its specific halogenation pattern, which can confer distinct biological activities and chemical properties compared to other fluoroquinolones . The presence of both chlorine and fluorine atoms in the quinoline ring can enhance its potency and selectivity for certain molecular targets .
Properties
Molecular Formula |
C9H6ClFN2 |
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Molecular Weight |
196.61 g/mol |
IUPAC Name |
8-chloro-5-fluoroquinolin-3-amine |
InChI |
InChI=1S/C9H6ClFN2/c10-7-1-2-8(11)6-3-5(12)4-13-9(6)7/h1-4H,12H2 |
InChI Key |
PSVOAVVBGFFVGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1F)C=C(C=N2)N)Cl |
Origin of Product |
United States |
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